molecular formula C19H15N3O3S2 B2685945 N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-59-8

N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2685945
CAS No.: 1111160-59-8
M. Wt: 397.47
InChI Key:
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Description

N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex heterocyclic compound that belongs to the thiazoloquinazoline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazoloquinazoline core, makes it a subject of interest in medicinal chemistry and drug discovery.

Mechanism of Action

    Target of Action

    Compounds similar to “N-(2-methoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” often target specific enzymes or receptors in the body . The exact target of this compound is currently unknown.

    Mode of Action

    Once the compound binds to its target, it can inhibit or activate the function of the target, leading to changes in cellular processes . The exact mode of action for this compound is currently unknown.

    Biochemical Pathways

    The compound may affect various biochemical pathways depending on its target . The exact pathways affected by this compound are currently unknown.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure and the patient’s physiological condition . The exact ADME properties of this compound are currently unknown.

    Result of Action

    The result of the compound’s action can vary widely, from inhibiting the growth of harmful cells to reducing inflammation . The exact results of this compound’s action are currently unknown.

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound . The exact influence of environmental factors on this compound is currently unknown.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzamide with a thioamide derivative under acidic conditions to form the thiazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature, and pressure conditions are critical factors in ensuring the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide lies in its specific substituents, which confer distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its antifungal and antioxidant properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-10-7-8-13-11(9-10)17(23)21-16-15(27-19(26)22(13)16)18(24)20-12-5-3-4-6-14(12)25-2/h3-9H,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHDSTNFZRLEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC=CC=C4OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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